molecular formula C7H6ClNOS B2715697 3-Chloro-4-hydroxybenzene-1-carbothioamide CAS No. 35613-43-5

3-Chloro-4-hydroxybenzene-1-carbothioamide

Cat. No.: B2715697
CAS No.: 35613-43-5
M. Wt: 187.64
InChI Key: SMNVMNOKEIDCMX-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzene-1-carbothioamide is an organic compound with the molecular formula C(_7)H(_6)ClNOS It is characterized by the presence of a chloro group, a hydroxyl group, and a carbothioamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-Chloro-4-hydroxybenzene-1-carbothioamide typically begins with 3-chloro-4-hydroxybenzaldehyde.

    Thioamide Formation: The aldehyde group is converted to a thioamide group through a reaction with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Chloro-4-hydroxybenzene-1-carbothioamide can undergo oxidation reactions, leading to the formation of sulfonamide derivatives.

    Reduction: Reduction of the compound can yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Ammonia, primary amines, or thiols.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-4-hydroxybenzene-1-carbothioamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxybenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzene-1-carbothioamide: Lacks the chloro group, resulting in different reactivity and biological activity.

    3-Chloro-4-hydroxybenzene-1-carboxamide: Contains a carboxamide group instead of a carbothioamide group, leading to variations in chemical properties and applications.

    3-Chloro-4-hydroxybenzene-1-sulfonamide:

Uniqueness

3-Chloro-4-hydroxybenzene-1-carbothioamide is unique due to the presence of both chloro and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-hydroxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNVMNOKEIDCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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